5-Bromo-1-butyl-6-fluorobenzotriazole
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Overview
Description
5-Bromo-1-butyl-6-fluorobenzotriazole is a chemical compound with the molecular formula C10H11BrFN3. It is a member of the benzotriazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of bromine, butyl, and fluorine substituents on the benzotriazole ring, which impart unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-1-butyl-6-fluorobenzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1H-benzotriazole and 1-bromobutane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the butyl group is introduced to the benzotriazole ring via the bromine atom.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-Bromo-1-butyl-6-fluorobenzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide (NaOH), and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-1-butyl-6-fluorobenzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-butyl-6-fluorobenzotriazole involves its interaction with specific molecular targets and pathways. The presence of bromine, butyl, and fluorine substituents allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Bromo-1-butyl-6-fluorobenzotriazole can be compared with other similar compounds, such as:
5-Bromo-1-tert-butyl-6-fluorobenzotriazole: This compound has a tert-butyl group instead of a butyl group, which may result in different chemical properties and reactivity.
5-Bromo-1-butyl-6-chlorobenzotriazole: The presence of a chlorine atom instead of fluorine can lead to variations in chemical behavior and applications.
Properties
IUPAC Name |
5-bromo-1-butyl-6-fluorobenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN3/c1-2-3-4-15-10-6-8(12)7(11)5-9(10)13-14-15/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRAKOSNIFRRIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC(=C(C=C2N=N1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742903 |
Source
|
Record name | 5-Bromo-1-butyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-54-3 |
Source
|
Record name | 5-Bromo-1-butyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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